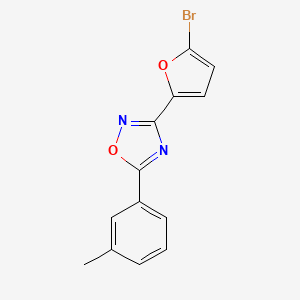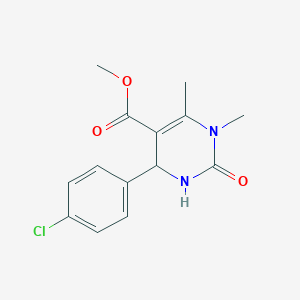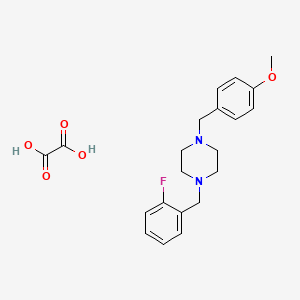![molecular formula C20H20N4O B5123427 N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide, also known as Imidazole-4-carbaldehyde phenylhydrazone (ICPH), is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. ICPH is a hydrazone derivative that has been synthesized and studied for its potential use in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of ICPH is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. It is also believed to act as a plant growth regulator by regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
ICPH has been shown to have various biochemical and physiological effects. In medicine, ICPH has been shown to inhibit the growth of various microorganisms such as Candida albicans and Staphylococcus aureus. It has also been shown to inhibit the growth of cancer cells. In agriculture, ICPH has been shown to enhance plant growth and development by regulating the expression of genes involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
ICPH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also limitations to the use of ICPH in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its properties and potential applications.
Orientations Futures
There are several future directions for research on ICPH. In medicine, further research is needed to fully understand its potential as an antifungal, antibacterial, and anticancer agent. In agriculture, further research is needed to fully understand its potential as a plant growth regulator and its effects on different plant species. In materials science, further research is needed to fully understand its potential as a building block for new materials. Overall, ICPH is a promising compound that has the potential to be used in various fields of research.
Méthodes De Synthèse
ICPH can be synthesized through a two-step process. The first step involves the reaction of imidazole-4-carbaldehyde with phenylhydrazine to form imidazole-4-carbaldehyde phenylhydrazone. In the second step, the product is reacted with 3-phenylpropanoic acid hydrazide to form ICPH. The synthesis of ICPH has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
ICPH has been studied for its potential applications in various fields of research. In medicine, ICPH has been shown to have antifungal and antibacterial properties. It has also been studied for its potential use as an anticancer agent. In agriculture, ICPH has been studied for its potential use as a plant growth regulator. In materials science, ICPH has been studied for its potential use in the development of new materials such as polymers and nanocomposites.
Propriétés
IUPAC Name |
N-[(Z)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-16(18-8-10-19(11-9-18)24-14-13-21-15-24)22-23-20(25)12-7-17-5-3-2-4-6-17/h2-6,8-11,13-15H,7,12H2,1H3,(H,23,25)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLCECZWBCBNC-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(1Z)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-methoxy-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5123359.png)

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)
![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)


![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![2-(4-bromophenyl)-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5123413.png)
![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
